An In-Depth Technical Guide to 6-Amino-1-hexanesulfonic Acid: Structure, Properties, and Implications
An In-Depth Technical Guide to 6-Amino-1-hexanesulfonic Acid: Structure, Properties, and Implications
Executive Summary
6-Amino-1-hexanesulfonic acid is a bifunctional linear-chain molecule that is garnering interest within the scientific community. Its unique structure, featuring a primary amine at one terminus and a strongly acidic sulfonic acid group at the other, separated by a flexible six-carbon aliphatic chain, imparts a distinct set of physicochemical properties. This guide provides a detailed examination of its molecular weight and chemical structure, offering insights into its characterization, potential applications, and the scientific rationale behind its utility for researchers, chemists, and professionals in drug development.
Foundational Understanding: The Significance of a Bifunctional Scaffold
In the realm of molecular design and synthesis, compounds that possess two distinct, reactive functional groups are of immense value. 6-Amino-1-hexanesulfonic acid (CAS No: 72372-71-5) is a prime example of such a scaffold.[1][2][3] It can be conceptualized as a hybrid molecule, combining the basicity and nucleophilicity of an alkyl amine with the high acidity and polarity of a sulfonic acid.
The six-carbon (hexyl) linker is not merely a spacer; its flexibility and hydrophobicity are critical determinants of the molecule's overall behavior in both aqueous and organic media. This structural arrangement allows for its potential use as a molecular linker, a surface modifier, or a zwitterionic building block in more complex supramolecular assemblies. Unlike its carboxylic acid analog, 6-aminohexanoic acid—a well-known precursor to Nylon-6—the sulfonic acid group offers a permanent negative charge over a much wider pH range, a feature of significant interest in materials science and biochemical applications.[4]
Core Molecular Attributes: Structure and Weight
A precise understanding of a molecule's structure and mass is the bedrock of all subsequent experimental work, from reaction stoichiometry to analytical identification.
Chemical Structure and Stereochemistry
The chemical structure of 6-Amino-1-hexanesulfonic acid is defined by a saturated hexane chain where the first carbon is bonded to the sulfur atom of a sulfonic acid group (-SO₃H) and the sixth carbon is bonded to the nitrogen atom of an amino group (-NH₂).
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Amino Group (-NH₂): Located at the C-6 position, this primary amine acts as a Brønsted-Lowry base and a potent nucleophile, enabling reactions such as amidation, alkylation, and Schiff base formation.
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Hexyl Chain (-(CH₂)₆-): This aliphatic backbone provides significant conformational flexibility. Its length and hydrophobic character are crucial for modulating solubility and influencing intermolecular interactions.
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Sulfonic Acid Group (-SO₃H): Positioned at the C-1 position, this is a strong acid (pKa is predicted to be low) that will be deprotonated (as -SO₃⁻) in all but the most acidic conditions.[2] This imparts high polarity and water solubility to one end of the molecule.
The molecule is achiral as there are no stereocenters in its structure. In solid form or at neutral pH in solution, it exists as a zwitterion, with a protonated ammonium group (-NH₃⁺) and an anionic sulfonate group (-SO₃⁻).
Caption: A typical multi-step workflow for structural confirmation.
Step 1: Mass Spectrometry (MS)
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Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
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Rationale: This is the most direct method to confirm the molecular weight. In positive ion mode, the expected [M+H]⁺ peak would be observed at m/z 182.26. In negative ion mode, the [M-H]⁻ peak would appear at m/z 180.24. The observation of these exact masses provides strong evidence for the elemental formula.
Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Techniques: ¹H NMR and ¹³C NMR.
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Rationale: NMR provides detailed information about the carbon-hydrogen framework.
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¹H NMR: One would expect to see a series of multiplets corresponding to the protons on the -(CH₂)₆- chain. The protons closest to the electron-withdrawing sulfonate group (on C1) would be shifted furthest downfield, while those closest to the amino group (on C6) would also show a distinct chemical shift.
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¹³C NMR: Six distinct signals should be observed in the aliphatic region, confirming the presence of six chemically non-equivalent carbon atoms in the hexyl chain.
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Step 3: Fourier-Transform Infrared (FTIR) Spectroscopy
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Rationale: FTIR is used to identify the presence of specific functional groups by their characteristic vibrational frequencies.
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N-H stretch: Strong absorptions around 3300-3400 cm⁻¹ would indicate the primary amine.
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S=O stretch: Very strong and characteristic absorptions in the 1030-1060 cm⁻¹ and 1120-1250 cm⁻¹ regions would confirm the presence of the sulfonate group.
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C-H stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are indicative of the aliphatic chain.
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The successful convergence of data from these three orthogonal techniques provides a robust and trustworthy verification of the molecule's identity and structure.
Field Insights: Potential Applications in Research and Development
While specific, large-scale industrial applications for 6-Amino-1-hexanesulfonic acid are not as established as for its carboxylate counterpart, its structure suggests several high-value uses for the research and drug development professional:
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Specialty Polymer Synthesis: As a monomer, it can be incorporated into polyamides or polyurethanes to introduce permanent anionic charges along the polymer backbone. [5]This is highly desirable for creating ion-exchange resins, polyelectrolytes, or materials with enhanced hydrophilicity and antistatic properties.
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Bioconjugation and Linker Chemistry: The terminal amine can be readily functionalized to attach this molecule to proteins, peptides, or other biomolecules. The sulfonate "tail" can then be used to dramatically increase the water solubility of the resulting conjugate, a common challenge in drug development.
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Ion-Pair Chromatography: Molecules with similar structures, such as 1-hexanesulfonic acid, are used as ion-pairing reagents in reverse-phase HPLC to improve the retention and separation of basic, cationic analytes. [6][7]6-Amino-1-hexanesulfonic acid could potentially serve as a zwitterionic or amphiphilic pairing agent for complex separations.
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Surface Modification: It can be used to modify surfaces (e.g., silica, gold nanoparticles) to introduce both a positive charge (protonated amine) and a negative charge (sulfonate), creating zwitterionic surfaces that are known to be highly resistant to non-specific protein adsorption.
References
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n-1-Hexanesulfonic Acid Sodium Salt Monohydrate - MP Biomedicals. [Link]
- Improved process for the preparation of 6-aminohexanoic acid - Google P
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One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures - PMC. [Link]
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The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - MDPI. [Link]
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One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures - ResearchGate. [Link]
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Hexane-1-sulphonic acid sodium salt, 100 g, glass, CAS No. 2832-45-3 | Ion Pair Reagents - Carl ROTH. [Link]
Sources
- 1. 6-AMINO-1-HEXANESULFONIC ACID | CymitQuimica [cymitquimica.com]
- 2. 6-aminohexane-1-sulfonic acid | 72372-71-5 [chemicalbook.com]
- 3. 6-AMINO-1-HEXANESULFONIC ACID | 72372-71-5 [sigmaaldrich.com]
- 4. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element [mdpi.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. mpbio.com [mpbio.com]
- 7. Hexane-1-sulphonic acid sodium salt, 100 g, glass, CAS No. 2832-45-3 | Ion Pair Reagents | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - International [carlroth.com]
